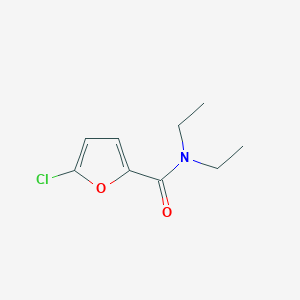![molecular formula C13H16N4O B7510255 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide, also known as DTTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. DTTP is a triazole-based compound that has been synthesized using different methods.
Wirkmechanismus
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide is known to interact with specific enzymes and receptors, leading to inhibition or activation of their activity. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the formation of covalent bonds between this compound and the target molecule.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration of this compound used. In some cases, this compound has been shown to inhibit the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways. In other cases, this compound has been shown to activate specific enzymes and receptors, leading to changes in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide, including the investigation of its potential as a drug candidate, the synthesis of novel materials using this compound as a building block, and the study of its interaction with specific proteins and nucleic acids. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide can be synthesized using different methods, including the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with 2,2-dimethylpropionyl chloride in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran, and the resulting product is purified using chromatography techniques. Other methods of synthesizing this compound include the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide has been studied for its potential application in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to inhibit specific enzymes and receptors. In material science, this compound has been studied for its potential application as a building block for the synthesis of novel materials such as polymers and dendrimers. In biochemistry, this compound has been investigated for its ability to interact with proteins and nucleic acids.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)12(18)16-10-4-6-11(7-5-10)17-14-8-9-15-17/h4-9H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXVCPSLORFSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)





![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylaniline](/img/structure/B7510263.png)




